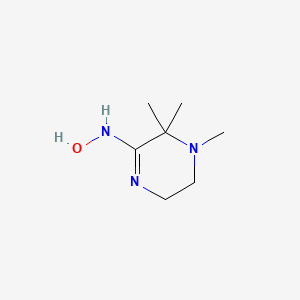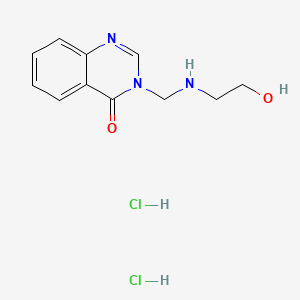
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride is a chemical compound with the molecular formula C6-H11-N5-O.2Cl-H and a molecular weight of 242.14 . This compound is known for its unique structure, which includes a hydrazino group attached to a pyridazinyl ring, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of 3-hydrazinopyridazine with ethanolamine under specific reaction conditions. The reaction typically occurs in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Analyse Chemischer Reaktionen
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups.
Substitution: The compound can undergo substitution reactions where the hydrazino group is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride can be compared with other similar compounds, such as:
Ethanol, 2-((3-amino-6-pyridazinyl)amino)-, dihydrochloride: Similar structure but lacks the hydrazino group.
Ethanol, 2-((3-hydrazino-5-pyridazinyl)amino)-, dihydrochloride: Similar structure but with a different substitution pattern on the pyridazinyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazino group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
66125-68-6 |
|---|---|
Molekularformel |
C6H13Cl2N5O |
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
2-[(6-hydrazinylpyridazin-3-yl)amino]ethanol;dihydrochloride |
InChI |
InChI=1S/C6H11N5O.2ClH/c7-9-6-2-1-5(10-11-6)8-3-4-12;;/h1-2,12H,3-4,7H2,(H,8,10)(H,9,11);2*1H |
InChI-Schlüssel |
FZUGYQITXOILIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1NCCO)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



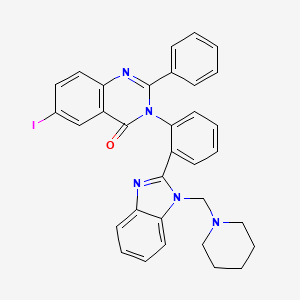
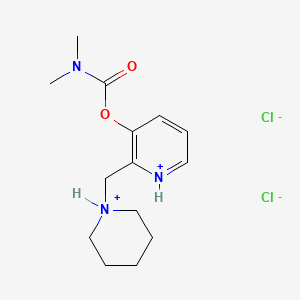
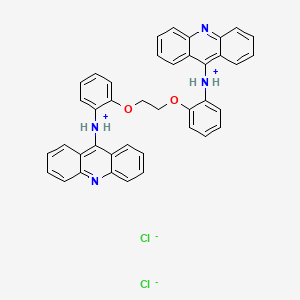


![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)

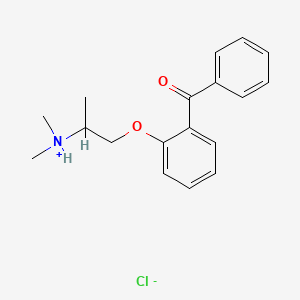
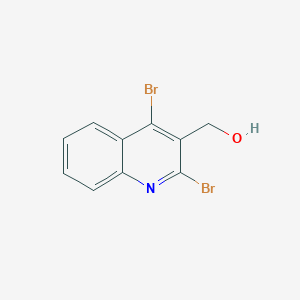

![N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide](/img/structure/B13768294.png)
